molecular formula C18H15Cl2N3O2 B12674661 1H-1,2,4-Triazole, 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)- CAS No. 107659-88-1

1H-1,2,4-Triazole, 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)-

Cat. No.: B12674661
CAS No.: 107659-88-1
M. Wt: 376.2 g/mol
InChI Key: RSXFIHZFPZTPPO-QZTJIDSGSA-N
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Description

1H-1,2,4-Triazole, 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole derivatives typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic route for this compound may involve the reaction of a dichlorophenyl derivative with a phenyl dioxolane precursor in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to oxides using oxidizing agents.

    Reduction: Reduction to amines or other reduced forms.

    Substitution: Halogenation, alkylation, or acylation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

1H-1,2,4-Triazole derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors or bioactive agents.

    Medicine: Investigated for their antifungal, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.

    Benzotriazole: Another triazole derivative with applications in corrosion inhibition and photography.

    Tetrazole: A related compound with a different ring structure but similar reactivity.

Uniqueness

1H-1,2,4-Triazole, 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features may enhance its effectiveness in certain applications compared to other triazole derivatives.

Properties

CAS No.

107659-88-1

Molecular Formula

C18H15Cl2N3O2

Molecular Weight

376.2 g/mol

IUPAC Name

1-[[(4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C18H15Cl2N3O2/c19-14-6-7-15(16(20)8-14)17-18(25-12-24-17,9-23-11-21-10-22-23)13-4-2-1-3-5-13/h1-8,10-11,17H,9,12H2/t17-,18-/m1/s1

InChI Key

RSXFIHZFPZTPPO-QZTJIDSGSA-N

Isomeric SMILES

C1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1OC(C(O1)(CN2C=NC=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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